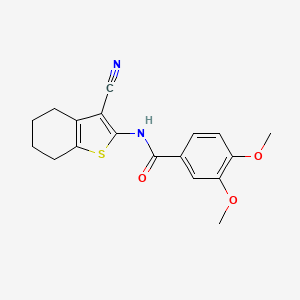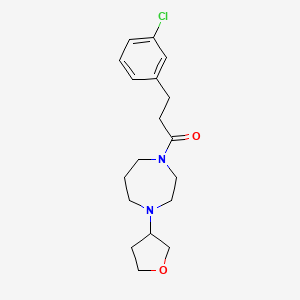
3-(3-Chlorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of anxiety disorders.
科学的研究の応用
Organic Synthesis and Receptor Probes
One area of application involves the synthesis of complex molecules for probing specific biological interactions. For instance, alpha-nitro ketones, related to the structure , have been utilized to create compounds to probe Drosophila nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004). These synthesized compounds, including tetrahydrothiophene and tetrahydrofuran derivatives, offer insights into insecticide action and receptor functionality.
Photocatalysis
In photocatalysis, derivatives of tetrahydrofuran, a structural component of the compound , have been used in studies to facilitate C−H functionalization of aliphatic compounds via unusual photochemical reactions of diazoketones. This process allows for the modification of simple aliphatic compounds, expanding the toolkit for synthetic organic chemistry (Rodina, Galkina, Maas, Platz, & Nikolaev, 2016).
Spectroscopic Analysis
Spectroscopic analysis is another significant application area, with studies employing vibrational spectroscopy techniques like FT-IR and FT-Raman to investigate the molecular structure and dynamics of similar compounds. These studies provide deep insights into the electronic and structural properties, aiding in the development of materials with specific characteristics (Kuruvilla, Prasana, Muthu, & George, 2018).
Material Science
In material science, research into the properties of polymers incorporating tetrahydrofuran units has led to the development of new materials with potential applications in electrochromics and other technologies. These studies focus on creating materials with specific optical and electrical properties, useful in various industrial applications (Reeves, Grenier, Argun, Çırpan, McCarley, & Reynolds, 2004).
Antibacterial Studies
Lastly, novel heterocyclic compounds incorporating structural elements related to the target compound have shown promising antibacterial activity. This research opens up new avenues for the development of antimicrobial agents, highlighting the potential of such molecules in addressing global health challenges (Mehta, 2016).
特性
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-4-1-3-15(13-16)5-6-18(22)21-9-2-8-20(10-11-21)17-7-12-23-14-17/h1,3-4,13,17H,2,5-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTNSURZZXOSBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)
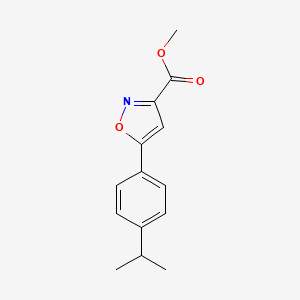
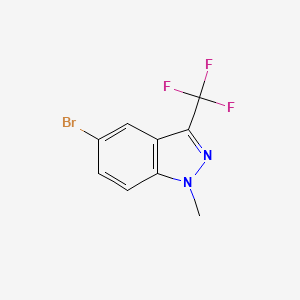


![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)
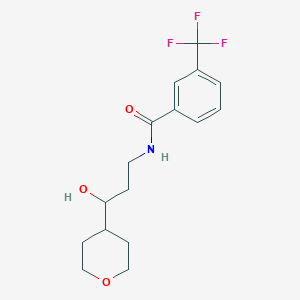
![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2382788.png)
![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-isopropoxypropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2382790.png)

![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)
